Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane
Description
Properties
CAS No. |
53864-01-0 |
|---|---|
Molecular Formula |
C17H22O2Si |
Molecular Weight |
286.44 g/mol |
IUPAC Name |
methyl-bis(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-8-16(3,4)18-20(7,19-17(5,6)9-2)15-13-11-10-12-14-15/h1-2,10-14H,3-7H3 |
InChI Key |
PNKQRVQGFJBKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)O[Si](C)(C1=CC=CC=C1)OC(C)(C)C#C |
Origin of Product |
United States |
Preparation Methods
Industrial Preparation Method (Ethynylation)
- Reactants: Acetylene and acetone.
- Catalyst: Liquid potassium hydroxide solution.
- Solvent: Liquefied ammonia.
- Reaction Conditions:
- Pressure: 1.5 to 2.8 MPa.
- Temperature: 30–55°C.
- Reaction time: 1.0–3.2 hours.
- Process Summary: Acetylene is dissolved in liquefied ammonia and reacted homogeneously with acetone in the presence of potassium hydroxide. The reaction mixture contains 2-methylbut-3-yn-2-ol, water, potassium hydroxide, acetone, and minor impurities. Ammonia is then removed by flashing, and the product is purified by salting-out dehydration and continuous rectification.
- Yields and Purity: Product yield based on acetone is around 82.5%, with purity up to 99.69%.
Process Steps Overview
| Step | Description | Conditions/Notes |
|---|---|---|
| A | Mixing liquefied ammonia with acetylene under pressure. | Acetylene:ammonia ratio 1:1.5–4.0 |
| B | Gas-liquid separation and compression of acetylene-ammonia mixture. | Pressure 1.5–2.7 MPa |
| C | Condensation of gas mixture, addition of acetone and potassium hydroxide catalyst, ethynylation reaction. | Acetylene:acetone ratio 1:0.45–2.05; KOH:acetone ratio 1:18.6–124.5 |
| D | Flash distillation to separate crude acetone and 2-methylbut-3-yn-2-ol. | Temperature 60–90°C |
| E | Salting-out dehydration using ammonium chloride and potassium hydroxide. | Salt ratio KOH:NH4Cl = 1:0.85–1.43 |
| F | Final rectification to purify 2-methylbut-3-yn-2-ol. | Distillation temperature 86–94°C |
Advantages of This Method
- Simple equipment and low investment.
- Easy control and operation.
- Low catalyst consumption.
- Homogeneous reaction system with minimal side reactions.
- Easy solvent recovery and recycling.
- High yield and purity.
- Energy efficient and cost-effective for large-scale production.
Functionalization to Methylbis[(2-methylbut-3-yn-2-yl)oxy]phenylsilane
After preparing 2-methylbut-3-yn-2-ol, the next step involves its attachment to the phenylsilane core to form the bis-oxy derivative.
General Synthetic Approach
- Reagents: 2-methylbut-3-yn-2-ol, phenylsilane derivative (e.g., chlorophenylsilane or phenylsilane with reactive leaving groups).
- Catalysts and Bases: Potassium carbonate or other bases, phase transfer catalysts like tetrabutylammonium iodide may be used.
- Solvents: Typical organic solvents such as diethyl ether, tetrahydrofuran, or acetone.
- Conditions: Reflux or room temperature stirring under inert atmosphere (nitrogen or argon).
- Purification: Flash column chromatography on silica gel using hexanes/ethyl ether mixtures.
Example from Literature
A reported synthesis involved sequential addition of reagents, stirring for 18 hours, followed by extraction, washing, drying over magnesium sulfate, filtration, and concentration under reduced pressure. The crude product was purified by flash chromatography to afford the desired compound as a colorless oil with yields around 70%.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Parameters | Yield | Purity | Notes |
|---|---|---|---|---|---|
| Synthesis of 2-methylbut-3-yn-2-ol | Ethynylation of acetone with acetylene in liquefied ammonia | Pressure 1.5–2.8 MPa, Temp 30–55°C, KOH catalyst | ~82.5% (based on acetone) | 99.69% | Industrial scale, energy efficient |
| Functionalization to bis-oxyphenylsilane | Reaction of 2-methylbut-3-yn-2-ol with phenylsilane derivatives | Reflux or RT, bases like K2CO3, inert atmosphere | ~70% (literature example) | Not specified | Purification by flash chromatography |
Research Findings and Considerations
- The ethynylation step is the most critical and well-optimized for industrial application, offering high yield and purity with simple operation.
- The use of liquefied ammonia as solvent is essential for homogeneous reaction conditions and efficient catalyst function.
- The subsequent functionalization to attach the 2-methylbut-3-yn-2-yl oxy groups to the phenylsilane core is typically done under mild conditions with common organic synthesis techniques.
- Purification steps such as flash chromatography ensure high purity of the final organosilicon compound.
- Literature indicates that reaction times can be long (up to 18 hours) for the functionalization step to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The allyloxy groups can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Target Compound: this compound Substituents: Two 2-methylbut-3-yn-2-yloxy groups (bulky, electron-withdrawing due to triple bond), one phenyl group, and one methyl group.
-
- Structure: PhSiH₃
- Substituents: Three hydrogen atoms bonded to silicon.
- Properties: Highly reactive with water, flammable, and volatile.
Ethenyl-bis(2-methoxyethoxy)-methylsilane (CAS 45117-69-9) :
- Structure: Methylsilane with ethenyl and two 2-methoxyethoxy groups.
- Substituents: Flexible ether chains and an ethenyl group.
- Properties: Moderate hydrophilicity, lower steric hindrance, and a boiling point of 220.1°C.
- Phenylbis(2-methoxyethoxy)silanol : Structure: Hydrolyzed product of phenylbis(2-methoxyethoxy)silane. Substituents: Two 2-methoxyethoxy groups and a phenyl group. Properties: Forms hydrogen bonds due to silanol group, used in coupling applications.
Physical and Chemical Properties
Reactivity and Functional Performance
- Hydrolysis: The target compound’s bulky alkynyloxy groups likely slow hydrolysis compared to phenylsilane, which reacts violently with water . Ether-containing analogs like ethenyl-bis(2-methoxyethoxy)-methylsilane exhibit moderate hydrolysis due to steric protection .
Thermal Stability :
- Ether-substituted silanes (e.g., ethenyl-bis(2-methoxyethoxy)-methylsilane) are employed as coupling agents due to balanced reactivity . The target compound’s stability could make it suitable for high-temperature applications, though this remains speculative.
Biological Activity
Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane is an organosilicon compound that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical formula . It features a silane core with two 2-methylbut-3-yn-2-yloxy groups attached to a phenyl ring. The presence of the alkyne functional group is significant for its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its effects on cellular systems and biochemical pathways. Key areas of interest include:
1. Cytotoxicity and Antiproliferative Effects
- Studies indicate that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. For instance, 2-Methylbut-3-yn-2-ol, a related compound, showed significant toxicity at higher concentrations, leading to reduced cell viability in vitro .
2. Mechanisms of Action
- The cytotoxic effects are likely mediated through the induction of oxidative stress and apoptosis in cancer cells. The alkyne functional group may facilitate reactive oxygen species (ROS) generation, which is known to trigger apoptotic pathways .
3. Hematological Effects
- Animal studies involving related compounds have demonstrated alterations in hematological parameters, such as leukocyte counts and hemoglobin concentration. These findings suggest potential impacts on blood chemistry that could influence overall health outcomes .
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was tested at various concentrations over 24 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 50 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
Figure: Dose-response curve illustrating the cytotoxic effect.
Case Study 2: In Vivo Toxicity Assessment
In a toxicity assessment using rat models, this compound was administered at doses of 100, 200, and 400 mg/kg body weight over four weeks. Observations included weight loss, behavioral changes, and hematological alterations similar to those seen with other alkynyl alcohols.
| Dose (mg/kg) | Weight Change (%) | Hemoglobin Level (g/dL) |
|---|---|---|
| Control | 0 | 15 |
| 100 | -5 | 14 |
| 200 | -10 | 12 |
| 400 | -20 | 10 |
Figure: Summary of weight change and hemoglobin levels across treatment groups.
Q & A
Basic: What synthetic routes are available for Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane, and how is its purity validated?
Methodological Answer:
The compound is synthesized via hydrosilylation reactions , leveraging catalysts such as platinum complexes or transition-metal-free systems. For example, trimethyl((2-methylbut-3-yn-2-yl)oxy)silane derivatives (structurally analogous) are synthesized using sterically hindered alkynes and silanes under controlled conditions . Post-synthesis, purity is validated via:
- NMR spectroscopy : Signals for alkyne protons (δ ~2.5–3.0 ppm) and silicon-bonded methyl groups (δ ~0.5–1.0 ppm).
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) matched to theoretical values.
- Elemental analysis : Carbon, hydrogen, and silicon content within ±0.3% of calculated values.
Advanced: How do steric and electronic factors influence the reactivity of this compound in hydrosilylation?
Methodological Answer:
The bulky 2-methylbut-3-yn-2-yloxy groups impose steric constraints, favoring β-(E)-selectivity in hydrosilylation (e.g., with alkenes or alkynes). This is corroborated by studies on similar silanes, where steric hindrance directs regioselectivity . Electronic effects from the phenylsilane core enhance electrophilicity at the silicon center, facilitating nucleophilic attack. Researchers should:
- Vary substrates : Test reactivity with electron-deficient vs. electron-rich alkenes.
- Monitor kinetics : Use in-situ FTIR or NMR to track reaction progress.
- Compare selectivity : Contrast results with less hindered analogs (e.g., phenylsilane) .
Basic: What are the stability profiles of this compound under varying conditions?
Methodological Answer:
The alkynyl ether groups confer pH- and temperature-sensitive stability :
- Hydrolytic stability : Susceptible to cleavage under acidic (pH < 3) or basic (pH > 10) conditions. Hydrolysis products include phenolic derivatives and silanols .
- Thermal stability : Decomposes above 150°C, confirmed via TGA-DSC.
Protocols for handling : - Store under inert atmosphere (N₂/Ar) at –20°C.
- Avoid protic solvents (e.g., H₂O, MeOH) during reactions.
Advanced: Can this compound act as a precursor for silicon-based polymers?
Methodological Answer:
Yes, its bifunctional alkynyl and silane groups enable crosslinking in polymer synthesis. For example:
- Hybrid materials : React with diynes or vinyl monomers via hydrosilylation to form Si-O-Si networks.
- Surface functionalization : Graft onto silica nanoparticles for catalytic applications.
Key experimental steps : - Optimize catalyst loading (e.g., 0.5–2 mol% Pt(dvs)).
- Characterize polymer thermal stability (TGA) and glass transition (DSC).
- Compare mechanical properties with polymers derived from less hindered silanes .
Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
Use solid-phase extraction (SPE) coupled with LC-MS/MS :
- SPE sorbents : Oasis HLB cartridges (60 mg, 3 cc), pre-conditioned with methanol and Milli-Q water .
- Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (MeOH/H₂O + 0.1% formic acid).
- Mass detection : MRM transitions for [M+H]⁺ → characteristic fragments (e.g., m/z 192→105 for cleavage at Si-O bonds).
| Parameter | Value |
|---|---|
| LOD | 0.01 µg/L (aqueous matrices) |
| Recovery (%) | 85–95% (spiked influent water) |
| Matrix effects | –10% to +15% (post-SPE) |
Advanced: What mechanistic insights explain the catalytic role of this compound in reductive deoxygenation?
Methodological Answer:
The compound participates in non-covalent interactions (e.g., π-π stacking, H-bonding) with substrates, as observed in phenylsilane-catalyzed ester reductions . Key steps:
Silane activation : Fluorinated catalysts (e.g., KBArF) polarize Si-H bonds, enhancing hydride transfer.
Substrate binding : Aromatic groups in the silane align with ester carbonyls via π-π interactions.
Reduction : Hydride attack at the carbonyl carbon, followed by protonation.
Theoretical validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
